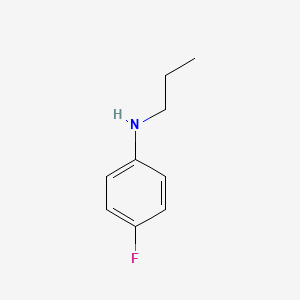

4-fluoro-N-propylaniline

Description

4-Fluoro-N-propylaniline is an aromatic amine derivative with a fluorine atom at the para position of the benzene ring and a propyl group attached to the nitrogen atom. Its molecular formula is C₉H₁₂FN (molecular weight: 153.2 g/mol). The compound is structurally characterized by the electron-withdrawing fluorine substituent and the electron-donating propyl group, which influence its electronic properties, solubility, and reactivity.

Propriétés

Formule moléculaire |

C9H12FN |

|---|---|

Poids moléculaire |

153.20 g/mol |

Nom IUPAC |

4-fluoro-N-propylaniline |

InChI |

InChI=1S/C9H12FN/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3 |

Clé InChI |

CPBZXHWWPFPWMN-UHFFFAOYSA-N |

SMILES canonique |

CCCNC1=CC=C(C=C1)F |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Electronic Properties

- 4-Fluoro-N-propylaniline : The propyl group (C₃H₇) donates electrons via inductive effects, increasing the basicity of the aniline nitrogen compared to unsubstituted 4-fluoroaniline. The fluorine atom withdraws electrons, stabilizing the aromatic ring and directing electrophilic substitution to the ortho and meta positions .

- 4-Fluoro-N-[1-(4-fluorophenyl)propyl]-2-methylaniline (C₁₆H₁₇F₂N): The bulky substituent (a fluorophenylpropyl group) introduces steric hindrance and additional electron-withdrawing effects from the second fluorine atom. This reduces nitrogen basicity and may limit reactivity in substitution reactions .

- N,N-Diallyl-4-fluoroaniline (C₁₂H₁₃FN): The allyl groups (C₃H₅) exhibit resonance effects, slightly withdrawing electrons from the nitrogen. This lowers basicity compared to the propyl derivative. The compound is reported as a yellow oil, suggesting lower crystallinity and higher solubility in organic solvents .

- Tetrafluoro-propyl derivatives (e.g., N-(2,3,3,3-Tetrafluoro-2-phenoxypropyl)aniline): The high electronegativity of fluorine atoms strongly withdraws electrons, rendering the nitrogen less basic. Iodo-substituted analogs (e.g., 4-Iodo-N-(2,3,3,3-tetrafluoro-2-phenoxypropyl)aniline) further increase molecular weight and reactivity in cross-coupling reactions .

Molecular Weight and Physical State

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical State |

|---|---|---|---|

| 4-Fluoro-N-propylaniline | C₉H₁₂FN | 153.2 | Likely liquid/low-melting solid |

| 4-Fluoro-N-[1-(4-fluorophenyl)propyl]-2-methylaniline | C₁₆H₁₇F₂N | 261.3 | Solid (inferred) |

| N,N-Diallyl-4-fluoroaniline | C₁₂H₁₃FN | 194.2 (estimated) | Yellow oil |

| N-(2,3,3,3-Tetrafluoro-2-phenoxypropyl)aniline | C₁₅H₁₁F₄NO | 309.3 | Solid (inferred) |

Notes:

- Bulky substituents (e.g., fluorophenylpropyl) correlate with higher molecular weights and reduced solubility in polar solvents.

- Allyl derivatives exhibit lower viscosity due to unsaturated bonds and weaker intermolecular forces .

Data Tables

Table 1: Key Structural and Electronic Comparisons

| Compound | Substituent Features | Basicity (Relative) | Key Reactivity |

|---|---|---|---|

| 4-Fluoro-N-propylaniline | Propyl (electron-donating) | High | Nucleophilic substitutions |

| N,N-Diallyl-4-fluoroaniline | Allyl (resonance-withdrawing) | Moderate | Cycloaddition, polymerization |

| 4-Fluoro-N-[1-(4-fluorophenyl)propyl]-2-methylaniline | Bulky fluorophenylpropyl | Low | Sterically hindered reactions |

| Tetrafluoro-propyl derivatives | Strongly electron-withdrawing fluorine | Very low | Cross-coupling, stability in harsh conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.